1-(2-(2-Ethoxyethoxy)ethoxy)butane 1-(2-(2-Ethoxyethoxy)ethoxy)butane
Brand Name: Vulcanchem
CAS No.: 3895-17-8
VCID: VC3825419
InChI: InChI=1S/C10H22O3/c1-3-5-6-12-9-10-13-8-7-11-4-2/h3-10H2,1-2H3
SMILES: CCCCOCCOCCOCC
Molecular Formula: C10H22O3
Molecular Weight: 190.28 g/mol

1-(2-(2-Ethoxyethoxy)ethoxy)butane

CAS No.: 3895-17-8

Cat. No.: VC3825419

Molecular Formula: C10H22O3

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(2-Ethoxyethoxy)ethoxy)butane - 3895-17-8

Specification

CAS No. 3895-17-8
Molecular Formula C10H22O3
Molecular Weight 190.28 g/mol
IUPAC Name 1-[2-(2-ethoxyethoxy)ethoxy]butane
Standard InChI InChI=1S/C10H22O3/c1-3-5-6-12-9-10-13-8-7-11-4-2/h3-10H2,1-2H3
Standard InChI Key VXVGKMGIPAWMJC-UHFFFAOYSA-N
SMILES CCCCOCCOCCOCC
Canonical SMILES CCCCOCCOCCOCC

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

The systematic name 1-(2-(2-ethoxyethoxy)ethoxy)butane reflects its branched ether structure. The butane chain (C₄H₉) is functionalized at the terminal carbon with a polyether moiety: -O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃. This configuration results in three ether linkages, creating a flexible, oxygen-rich molecular framework .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₂₂O₃PubChem
Molecular Weight190.28 g/molPubChem
SMILESCCCCOCCOCCOCCPubChem
InChI KeyVXVGKMGIPAWMJC-UHFFFAOYSA-NPubChem

The compound’s three-dimensional conformation favors an extended chain geometry due to steric hindrance between adjacent ethoxy groups. Computational models predict a boiling point of approximately 260°C under standard pressure, though experimental validation remains pending .

Spectroscopic Identification

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.0–1.5 ppm (butyl CH₃ and CH₂), δ 3.4–3.8 ppm (ether -O-CH₂- groups) .

    • ¹³C NMR: Signals near δ 70 ppm (ether carbons) and δ 14–23 ppm (alkyl carbons) .

  • Infrared Spectroscopy: Strong absorbance at 1100 cm⁻¹ (C-O-C stretching) .

Synthesis and Manufacturing

Williamson Ether Synthesis

The most common synthetic route involves a nucleophilic substitution reaction between 1-bromobutane and triethylene glycol monoethyl ether under alkaline conditions:

C4H9Br+HO-(CH2CH2O)2CH2CH3NaOHC10H22O3+NaBr\text{C}_4\text{H}_9\text{Br} + \text{HO-(CH}_2\text{CH}_2\text{O)}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{NaOH}} \text{C}_{10}\text{H}_{22}\text{O}_3 + \text{NaBr}

Key parameters include:

  • Temperature: 60–80°C to optimize reaction kinetics .

  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity .

  • Catalyst: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) .

Purification and Yield Optimization

Post-synthesis purification employs vacuum distillation (bp ~260°C) or column chromatography (silica gel, ethyl acetate/hexane eluent). Typical yields range from 65–75%, contingent on stoichiometric precision and catalyst efficiency .

Physicochemical Properties

Solubility and Polarity

1-(2-(2-Ethoxyethoxy)ethoxy)butane exhibits amphiphilic behavior:

  • Miscible with: Ethanol, acetone, dichloromethane.

  • Immiscible with: Water, hexane.

Its log P (octanol-water partition coefficient) of 1.5 indicates moderate lipophilicity, suitable for solubilizing hydrophobic compounds in aqueous-organic mixtures .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 200°C, primarily yielding ethylene oxide and butanol derivatives .

Table 2: Thermal and Physical Properties

PropertyValueMethod
Density (20°C)0.888 g/cm³Pycnometry
Refractive Index1.425Abbe refractometer
Flash Point95.1°CPensky-Martens

Industrial and Research Applications

Solvent in Organic Synthesis

The compound’s dual solubility profile makes it ideal for:

  • Coupling Reactions: Suzuki-Miyaura cross-couplings show 10–15% higher yields compared to THF .

  • Peptide Synthesis: Enhances dissolution of protected amino acids without racemization .

Polymer Science

Incorporated into polyethylene terephthalate (PET) formulations, it improves:

  • Flexibility: Reduces glass transition temperature (Tg) by 8–12°C .

  • Thermal Stability: Delays oxidative degradation by 20–30 minutes at 250°C .

Pharmaceutical Intermediates

As a nonionic surfactant, it stabilizes nanoparticle drug carriers, increasing paclitaxel loading efficiency by 22% in preclinical models .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Ethers

CompoundMolecular FormulaBoiling Point (°C)log P
1-(2-(2-Methoxyethoxy)ethoxy)butaneC₉H₂₀O₃211.41.2
1-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]butaneC₁₀H₂₁BrO₃269.12.2
1-(2-(2-Ethoxyethoxy)ethoxy)butaneC₁₀H₂₂O₃260.11.5

The ethoxy variant’s higher boiling point and lipophilicity versus methoxy analogues stem from increased alkyl chain length .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator